molecular formula C₂₀H₂₂N₄O₄S₃ B135968 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate CAS No. 89604-92-2

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

Cat. No. B135968
CAS RN: 89604-92-2
M. Wt: 478.6 g/mol
InChI Key: RCZJVHXVCSKDKB-ZVHZXABRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate involves the esterification of amino-thiadiazolyl or amino-thiazolyl compounds with 2-mercaptobenzothiazole. In one study, the esterification of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetamide with 2-mercaptobenzothiazole was performed using piperidine and triethylamine as a catalyst, yielding a product at approximately 76% . Another synthesis approach involved the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with triethyl phosphate as a more cost-effective alternative to triphenylphosphine, achieving an 86.8% yield under optimized conditions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolyl or thiadiazolyl moiety linked to a methoxyiminoacetic acid or propoxyiminoacetic acid derivative. The presence of the tert-butoxycarbonyl group suggests that these molecules are protected forms of amino acids, which can be deprotected under certain conditions to yield the free amino acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are esterification and condensation reactions. Esterification is used to link the thiazolyl or thiadiazolyl moiety to the benzothiazolyl group, while condensation is employed to introduce the isopropoxyimino group. The use of triethylamine and triethyl phosphate indicates that these reactions may proceed through a nucleophilic substitution mechanism .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature, given the structural similarities to other thiazole derivatives. The presence of the tert-butoxycarbonyl group suggests that the compound is likely to be stable under basic conditions but may be deprotected under acidic conditions to yield the free amino acid. The yield of the reactions indicates that the synthesis methods are relatively efficient and may be suitable for large-scale production .

Scientific Research Applications

Biodegradation in Agriculture

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate has been studied for its role as a supplementary additive in commercial-grade insecticides. Research by Ghosh and Rokade (2011) revealed its biodegradation by Pseudomonas desmolyticum, indicating the potential environmental impact and degradation efficiency in agricultural contexts. They found that glucose and lactose enhance its degradation, with significant implications for soil fertility and plant growth, particularly in crops like Sorghum bicolor, Triticum aestivum, and Oryza sativa (Ghosh & Rokade, 2011).

Impurity Analysis in Pharmaceutical Synthesis

In the pharmaceutical industry, especially in the synthesis of antibiotics like ceftazidime, the presence of impurities in 2-Mercaptobenzothiazolyl compounds is a critical concern. Ku (2015) explored this by analyzing impurities produced during ceftazidime synthesis, identifying an unknown impurity in the compound that was related to its interaction with methanol solvent. This research is crucial for ensuring the purity and efficacy of pharmaceutical products (Ku, 2015).

Synthesis Methodologies

Advanced methodologies in synthesizing variants of 2-Mercaptobenzothiazolyl compounds have been a focus of research. For instance, Yu-huan (2009) reported on the optimized synthesis of related compounds under specific conditions, contributing to more efficient and cost-effective production processes in chemical manufacturing (Wang Yu-huan, 2009).

Enzyme Inhibition for Therapeutic Applications

Gulcin et al. (2017) explored the potential of nitrogen and sulfur-containing compounds, including derivatives of 2-Mercaptobenzothiazolyl, as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. Such research opens avenues for therapeutic applications in treating diseases related to enzyme malfunction or overactivity (Gulcin et al., 2017).

properties

IUPAC Name

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJVHXVCSKDKB-OYKKKHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104852
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

CAS RN

89604-92-2
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89604-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Reactant of Route 6
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

Citations

For This Compound
8
Citations
JS Ghosh, KB Rokade - Applied microbiology and biotechnology, 2012 - Springer
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is used as supplementary additives in commercial-grade insecticides to compensate …
Number of citations: 13 link.springer.com
T Hu, Z Zhang, H Hu, SR Euston, S Pan - Biomacromolecules, 2019 - ACS Publications
Computational and experimental methods were applied to investigate the self-assembly and gelation of C 13 -dipeptides. A modified aggregation propensity (AP S ) was introduced to …
Number of citations: 10 pubs.acs.org
MJ Choi, KH Cho, S Lee, YJ Bae, KJ Jeong, SY Rha… - Oncogene, 2015 - nature.com
Stress hormones have been implicated in both tumor initiation and progression. Human telomerase reverse transcriptase (hTERT) is overexpressed in cancer cells and associated with …
Number of citations: 74 www.nature.com
A Pawar, K Rokade, G Mali - World Journal …, 2016 - wjpr.s3.ap-south-1.amazonaws.com
Pyrethroid group of pesticide is widely used in agriculture area to control pest. Bifenthrin [2-methylbiphenyl-3-ylmethyl-(Z)-(1RS)-3-(2-chloro-3, 3, 3-trifluoroprop-1-enyl)-2, 2 …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
NIL Galvez - 2014 - search.proquest.com
Los Laureles-Goat Canyon is a subwatershed located within the Tijuana River Watershed is presented. This canyon measures 1191 hectares (4.6 square miles), of which 90 percent is …
Number of citations: 0 search.proquest.com
K Rokade, G Mali - World Journal of Microbiology and Biotechnology, 2014 - Springer
Commercial grade insecticides are supplemented with the chemical additives to enhance the insecticidal activity before the action of main insecticide commence. Benzyl benzoate is …
Number of citations: 4 link.springer.com
MMS NAMGYEL, JDJS CHH00YEL - academia.edu
Oil including crude and refined petroleum is the major energy fuel of the world today. During the process of extraction, transportation, refining storage, usage and ultimate disposal, there …
Number of citations: 0 www.academia.edu
HC Liang, V Razaviarani… - Water Environment …, 2013 - Wiley Online Library
This is a review of literature published in 2012 related to the presence of pesticides and herbicides in the environment. The review, divided into four sections, includes ecology, risk …
Number of citations: 13 onlinelibrary.wiley.com

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